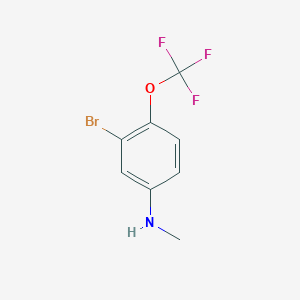
3-bromo-N-methyl-4-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-methyl-4-(trifluoromethoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methyl-4-(trifluoromethoxy)aniline can be achieved through several synthetic routes. One common method involves the bromination of N-methyl-4-(trifluoromethoxy)aniline. The reaction is typically carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-methyl-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).
Major Products Formed
Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines from nitro derivatives.
Applications De Recherche Scientifique
3-bromo-N-methyl-4-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug discovery and development. Its unique chemical structure makes it a candidate for targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 3-bromo-N-methyl-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its target. The methyl group can affect the compound’s metabolic stability and pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-3-(trifluoromethyl)aniline
- 4-(trifluoromethyl)aniline
- 4-bromo-3-(trifluoromethoxy)aniline
Uniqueness
3-bromo-N-methyl-4-(trifluoromethoxy)aniline is unique due to the combination of its substituents. The presence of the trifluoromethoxy group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The bromine atom provides a site for further functionalization, while the methyl group enhances the compound’s stability and lipophilicity. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H7BrF3NO |
|---|---|
Poids moléculaire |
270.05 g/mol |
Nom IUPAC |
3-bromo-N-methyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H7BrF3NO/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4,13H,1H3 |
Clé InChI |
KFWGYYQTXFIUPQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)OC(F)(F)F)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
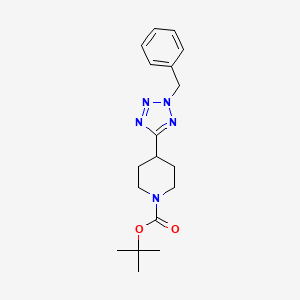
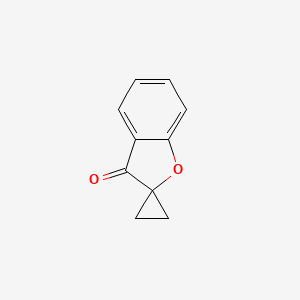
![5,5'-Bis[4-(octyloxy)phenyl]-2,2'-bithiophene](/img/structure/B8503122.png)
![(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide](/img/structure/B8503124.png)
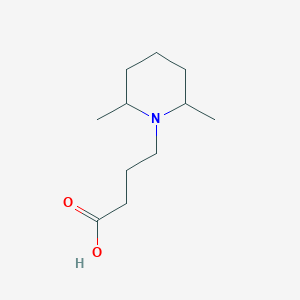
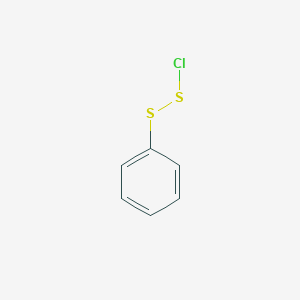
![Methyl 2',4',6'-trimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8503151.png)

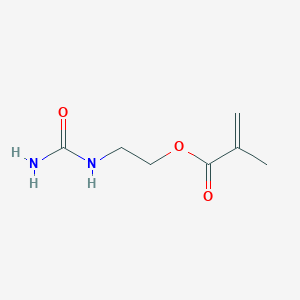
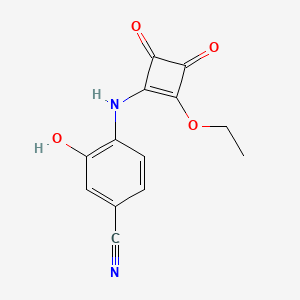
![5-Hydroxy-7-[(trimethylsilyl)methyl]nona-7,8-dien-2-one](/img/structure/B8503178.png)

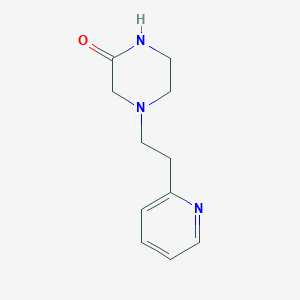
![[(1R,5R,6S)-6-(Aminomethyl)bicyclo[3.2.0]hept-6-yl]acetic acid](/img/structure/B8503196.png)
